(S,S,R)-Ahpc-C6-NH2
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Overview
Description
(S,S,R)-Ahpc-C6-NH2 is a chiral compound with potential applications in various scientific fields. The compound’s structure includes a chiral center, making it an interesting subject for stereochemistry studies. Its unique configuration allows it to interact with biological systems in specific ways, which can be leveraged in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S,S,R)-Ahpc-C6-NH2 typically involves several steps, including the formation of the chiral centers and the introduction of the amino group. One common method involves the use of chiral catalysts to ensure the correct stereochemistry is achieved. The reaction conditions often include controlled temperatures and the use of solvents that do not interfere with the chiral centers.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and other advanced technologies to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
(S,S,R)-Ahpc-C6-NH2 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of ketones or aldehydes, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
(S,S,R)-Ahpc-C6-NH2 has a wide range of applications in scientific research, including:
Chemistry: The compound is used in stereochemistry studies to understand the behavior of chiral molecules.
Biology: Its interactions with biological systems make it a valuable tool in studying enzyme-substrate interactions and other biochemical processes.
Medicine: this compound is explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: The compound’s unique properties make it useful in various industrial processes, including the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (S,S,R)-Ahpc-C6-NH2 involves its interaction with specific molecular targets, such as enzymes or receptors. The chiral centers play a crucial role in determining the compound’s binding affinity and specificity. The pathways involved may include inhibition or activation of certain biochemical processes, depending on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (S,S,R)-Ahpc-C6-NH2 include other chiral amines and amino acids, such as (R,R,S)-Ahpc-C6-NH2 and (S,S,S)-Ahpc-C6-NH2. These compounds share similar structural features but differ in their stereochemistry.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration, which imparts distinct properties and interactions compared to its isomers. This makes it particularly valuable in applications where stereochemistry plays a critical role, such as in drug design and development.
Properties
Molecular Formula |
C29H43N5O4S |
---|---|
Molecular Weight |
557.7 g/mol |
IUPAC Name |
(2R,4S)-1-[(2S)-2-(7-aminoheptanoylamino)-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C29H43N5O4S/c1-19-25(39-18-32-19)21-12-10-20(11-13-21)16-31-27(37)23-15-22(35)17-34(23)28(38)26(29(2,3)4)33-24(36)9-7-5-6-8-14-30/h10-13,18,22-23,26,35H,5-9,14-17,30H2,1-4H3,(H,31,37)(H,33,36)/t22-,23+,26+/m0/s1 |
InChI Key |
MOCAYTDKEHDJAK-PPJWLVRDSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCN)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCN)O |
Origin of Product |
United States |
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